molecular formula C14H13N3OSZn B15185903 (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) CAS No. 132773-07-0

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)

Cat. No.: B15185903
CAS No.: 132773-07-0
M. Wt: 336.7 g/mol
InChI Key: LQXURJCCPJCJFJ-OVWKBUNZSA-L
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Description

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) is a coordination compound that features a zinc ion coordinated with 2-hydroxybenzaldehyde thiobenzoylhydrazone and an ammine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) typically involves the reaction of zinc salts with 2-hydroxybenzaldehyde thiobenzoylhydrazone in the presence of an ammine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme can be represented as follows:

ZnX2+2-Hydroxybenzaldehyde thiobenzoylhydrazone+NH3(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)+HX\text{ZnX}_2 + \text{2-Hydroxybenzaldehyde thiobenzoylhydrazone} + \text{NH}_3 \rightarrow \text{(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)} + \text{HX} ZnX2​+2-Hydroxybenzaldehyde thiobenzoylhydrazone+NH3​→(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)+HX

where ( \text{X} ) represents the anion of the zinc salt used (e.g., chloride, sulfate).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

    Reduction: Reduction reactions can alter the oxidation state of the zinc ion.

    Substitution: Ligand substitution reactions can occur, where the ammine ligand or the thiobenzoylhydrazonato ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions will result in new coordination complexes with different ligands.

Scientific Research Applications

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a catalyst in organic reactions.

    Biology: The compound’s potential antimicrobial and anticancer properties are being explored.

    Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to coordinate with various biologically active molecules.

    Industry: It is investigated for use in materials science, particularly in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) exerts its effects involves coordination chemistry principles. The zinc ion acts as a central metal atom, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medicinal chemistry or catalyzing reactions in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II)
  • (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II)
  • (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II)

Uniqueness

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) is unique due to the specific coordination environment around the zinc ion, which can impart distinct chemical and physical properties. Compared to its cadmium, copper, and nickel analogs, the zinc compound may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

132773-07-0

Molecular Formula

C14H13N3OSZn

Molecular Weight

336.7 g/mol

IUPAC Name

zinc;azane;(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate

InChI

InChI=1S/C14H12N2OS.H3N.Zn/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/q;;+2/p-2/b15-10+;;

InChI Key

LQXURJCCPJCJFJ-OVWKBUNZSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Zn+2]

Canonical SMILES

C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Zn+2]

Origin of Product

United States

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